molecular formula C19H21F3N2OS B2947965 N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)-2-(trifluoromethyl)benzamide CAS No. 954022-76-5

N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)-2-(trifluoromethyl)benzamide

Cat. No. B2947965
CAS RN: 954022-76-5
M. Wt: 382.45
InChI Key: JQXSBNHBSGBXKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)-2-(trifluoromethyl)benzamide, commonly known as TFPB, is a small molecule that has been of great interest to scientists due to its potential applications in scientific research.

Mechanism of Action

TFPB binds to the dopamine D3 receptor and blocks its activity, thereby preventing the activation of downstream signaling pathways. This leads to a decrease in dopamine release and a reduction in the rewarding effects of drugs of abuse.
Biochemical and Physiological Effects:
TFPB has been shown to have a number of biochemical and physiological effects, including a reduction in drug-seeking behavior, a decrease in the rewarding effects of drugs of abuse, and an improvement in cognitive function in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of TFPB is its selectivity for the dopamine D3 receptor, which allows for the specific study of this receptor in various scientific research applications. However, one of the limitations of TFPB is its potential off-target effects, which may complicate the interpretation of results.

Future Directions

There are several future directions for research on TFPB, including the development of more selective and potent dopamine D3 receptor antagonists, the study of the role of the dopamine D3 receptor in other psychiatric disorders, and the investigation of the potential therapeutic applications of TFPB in the treatment of drug addiction and other disorders. Additionally, further research is needed to better understand the biochemical and physiological effects of TFPB and to identify any potential side effects or limitations of its use in scientific research.

Synthesis Methods

TFPB can be synthesized through a multi-step process that involves the use of various reagents and solvents. The first step involves the preparation of 2-bromo-4'-trifluoromethylacetophenone, which is then reacted with thiophen-2-ylmethanamine to form the intermediate product. The intermediate product is then reacted with piperidine-4-carboxaldehyde to form TFPB.

Scientific Research Applications

TFPB has been used in various scientific research applications, including as a tool to study the function of the dopamine D3 receptor. TFPB has been shown to be a selective and potent antagonist of the dopamine D3 receptor, which is involved in the regulation of reward and motivation. TFPB has also been used to study the role of the dopamine D3 receptor in drug addiction and other psychiatric disorders.

properties

IUPAC Name

N-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]-2-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21F3N2OS/c20-19(21,22)17-6-2-1-5-16(17)18(25)23-12-14-7-9-24(10-8-14)13-15-4-3-11-26-15/h1-6,11,14H,7-10,12-13H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQXSBNHBSGBXKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C2=CC=CC=C2C(F)(F)F)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)-2-(trifluoromethyl)benzamide

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